2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate
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Overview
Description
2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two butenoic acid groups connected via a thiobisethylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate typically involves the esterification of (E)-2-butenoic acid with thiobisethylene. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate involves the reactivity of its ester groups. These groups can undergo hydrolysis, releasing the corresponding acids and alcohols. The thiobisethylene linkage can also participate in redox reactions, making the compound versatile in various chemical processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Bis[(E)-2-butenoic acid]ethylenediamine ester: Similar structure but with an ethylenediamine linkage instead of thiobisethylene.
Bis[(E)-2-butenoic acid]methylenebis ester: Contains a methylenebis linkage.
Uniqueness: 2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate is unique due to the presence of the thiobisethylene linkage, which imparts distinct chemical properties. This linkage allows for specific redox reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-[2-[(E)-but-2-enoyl]oxyethylsulfanyl]ethyl (E)-but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-3-5-11(13)15-7-9-17-10-8-16-12(14)6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFXYVXWGCXHN-GGWOSOGESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCCSCCOC(=O)C=CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCCSCCOC(=O)/C=C/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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